molecular formula C2HClFNaO2 B1304047 Sodium chlorofluoroacetate CAS No. 70395-35-6

Sodium chlorofluoroacetate

Cat. No.: B1304047
CAS No.: 70395-35-6
M. Wt: 134.47 g/mol
InChI Key: CETNZZYKKVKEFX-UHFFFAOYSA-M
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Description

Sodium chlorofluoroacetate is an organofluorine compound with the chemical formula C₂H₂ClFNaO₂. It is a white crystalline solid that is soluble in water and organic solvents. This compound is of significant interest due to its applications in organic synthesis, particularly as a reagent and catalyst in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium chlorofluoroacetate involves the reaction of chloroacetic acid with a fluorination reagent, followed by neutralization with sodium hydroxide. The process can be summarized as follows:

    Fluorination Reaction: Chloroacetic acid is reacted with a fluorination reagent such as potassium fluoride or sodium fluoride. The reaction is typically carried out under controlled temperature and time conditions to ensure complete fluorination.

    Neutralization: The fluorinated product is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The key steps include:

Chemical Reactions Analysis

Types of Reactions: Sodium chlorofluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium chlorofluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium chlorofluoroacetate involves its ability to generate difluorocarbene upon decarboxylation. Difluorocarbene is a highly reactive intermediate that can insert into carbon-hydrogen bonds, facilitating the formation of cyclopropane rings and other fluorinated structures. This reactivity makes it a valuable tool in organic synthesis .

Comparison with Similar Compounds

    Sodium chlorodifluoroacetate (C₂ClF₂NaO₂): Similar in structure but contains two fluorine atoms instead of one.

    Sodium difluoroacetate (C₂F₂NaO₂): Lacks the chlorine atom present in sodium chlorofluoroacetate.

Uniqueness: this compound is unique due to its ability to generate difluorocarbene, which is not as readily produced by its similar counterparts. This makes it particularly valuable in reactions requiring the insertion of difluorocarbene into organic molecules .

Properties

IUPAC Name

sodium;2-chloro-2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClFO2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETNZZYKKVKEFX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])(F)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClFNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382078
Record name Sodium chlorofluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70395-35-6
Record name Sodium chlorofluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium chloro(fluoro)acetate 98%
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium chlorofluoroacetate
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Sodium chlorofluoroacetate
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Sodium chlorofluoroacetate
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Q & A

Q1: How is Sodium chlorofluoroacetate formed in the context of carbohydrate chemistry?

A1: this compound is not the main focus of the research, but rather a byproduct formed during the study of fluorocarbohydrate synthesis. The research describes the reaction of N-(2-Chloro-1,1,2-trifluoroethyl)diethylamine with various protected sugars, leading to the formation of chlorofluoroacetate esters. [] These esters, under alkaline conditions, are then hydrolyzed to yield the original sugar derivative and this compound. []

Q2: How is this compound characterized in the research?

A2: The paper confirms the identity of this compound by converting it into its S-benzylthiouronium salt. [] This salt likely possesses distinct physical properties (e.g., melting point, spectroscopic characteristics) that can be compared to known standards for verification.

Q3: What does the formation of this compound tell us about the reactivity of the N-(2-Chloro-1,1,2-trifluoroethyl)diethylamine reagent?

A3: The generation of this compound as a byproduct suggests that N-(2-Chloro-1,1,2-trifluoroethyl)diethylamine can act as a chlorofluoroacetylating reagent. [] This means it can transfer a chlorofluoroacetyl group (ClFCHCO-) to other molecules, as seen in its reaction with the protected sugars. This information can be useful for designing synthetic routes involving the introduction of chlorofluoroacetyl groups into other target molecules.

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